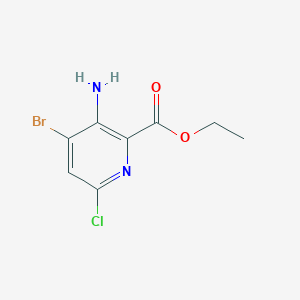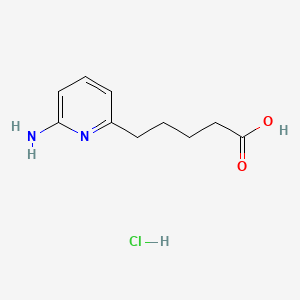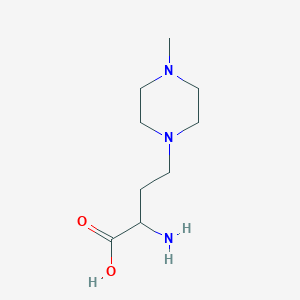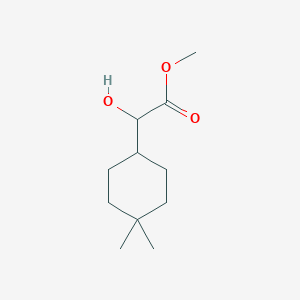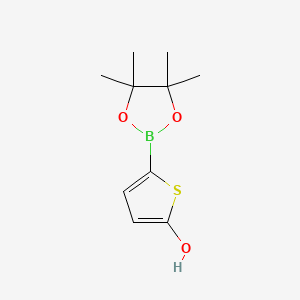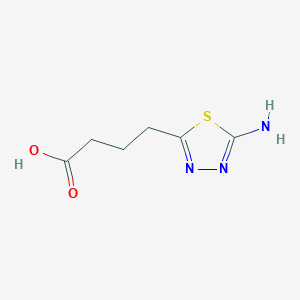
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid is a chemical compound with the molecular formula C6H9N3O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include refluxing in ethanol and subsequent acidification to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
化学反应分析
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
科学研究应用
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit urease, an enzyme critical for the survival of certain bacteria, by binding to its active site and preventing its catalytic activity . This inhibition leads to the disruption of bacterial metabolism and growth .
相似化合物的比较
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with antimicrobial properties.
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: Known for its urease inhibitory activity.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthesizing new derivatives with enhanced properties .
属性
分子式 |
C6H9N3O2S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC 名称 |
4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c7-6-9-8-4(12-6)2-1-3-5(10)11/h1-3H2,(H2,7,9)(H,10,11) |
InChI 键 |
NEADBMMZXPQSPL-UHFFFAOYSA-N |
规范 SMILES |
C(CC1=NN=C(S1)N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


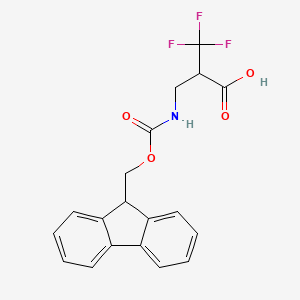
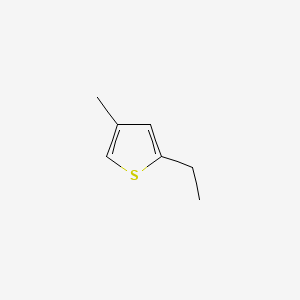
![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)
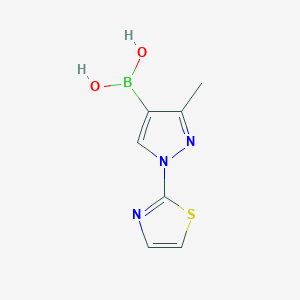
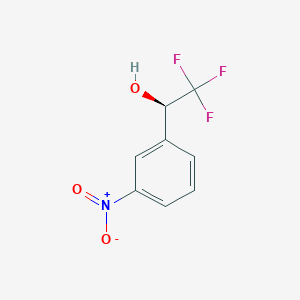
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
